molecular formula C18H16Br2N2O2 B12204529 [4-(3-Bromo-benzoyl)-piperazin-1-yl]-(3-bromo-phenyl)-methanone CAS No. 6303-00-0

[4-(3-Bromo-benzoyl)-piperazin-1-yl]-(3-bromo-phenyl)-methanone

Cat. No.: B12204529
CAS No.: 6303-00-0
M. Wt: 452.1 g/mol
InChI Key: CABDSYGRBQUSCQ-UHFFFAOYSA-N
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Description

Piperazine,1,4-bis(m-bromobenzoyl)- (8CI) is a chemical compound with the molecular formula C18H16Br2N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The compound is characterized by the presence of two m-bromobenzoyl groups attached to the piperazine ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine,1,4-bis(m-bromobenzoyl)- (8CI) typically involves the reaction of piperazine with m-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for Piperazine,1,4-bis(m-bromobenzoyl)- (8CI) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Piperazine,1,4-bis(m-bromobenzoyl)- (8CI) undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the m-bromobenzoyl groups can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl groups in the m-bromobenzoyl moieties can be reduced to alcohols.

    Oxidation Reactions: The piperazine ring can undergo oxidation to form N-oxides.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted piperazine derivatives with various functional groups replacing the bromine atoms.

    Reduction Reactions: Products include piperazine derivatives with hydroxyl groups in place of the carbonyl groups.

    Oxidation Reactions: Products include N-oxides of piperazine derivatives.

Scientific Research Applications

Piperazine,1,4-bis(m-bromobenzoyl)- (8CI) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal activities.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial properties.

    Industry: Used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Piperazine,1,4-bis(m-bromobenzoyl)- (8CI) involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. Additionally, the compound can interact with cell membranes, disrupting their integrity and leading to cell death. The exact molecular targets and pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazine,1,4-bis(m-bromobenzoyl)- (8CI) is unique due to the presence of m-bromobenzoyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s ability to interact with biological targets and increase its potential as a therapeutic agent. Additionally, the bromine atoms provide sites for further chemical modification, allowing for the synthesis of a wide range of derivatives with diverse activities .

Properties

CAS No.

6303-00-0

Molecular Formula

C18H16Br2N2O2

Molecular Weight

452.1 g/mol

IUPAC Name

[4-(3-bromobenzoyl)piperazin-1-yl]-(3-bromophenyl)methanone

InChI

InChI=1S/C18H16Br2N2O2/c19-15-5-1-3-13(11-15)17(23)21-7-9-22(10-8-21)18(24)14-4-2-6-16(20)12-14/h1-6,11-12H,7-10H2

InChI Key

CABDSYGRBQUSCQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=CC=C2)Br)C(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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